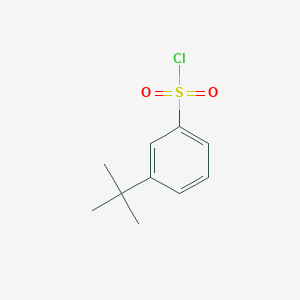

3-tert-butylbenzenesulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-tert-butylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQSQOIYTVCFMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373787 | |

| Record name | 3-tert-Butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2905-26-2 | |

| Record name | 3-(1,1-Dimethylethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2905-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylbenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(tert-Butyl)benzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-tert-Butylbenzenesulfonyl Chloride: A Technical Overview of its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 3-tert-butylbenzenesulfonyl chloride. The information is compiled for researchers, scientists, and professionals in drug development who may utilize this compound as a reagent or building block in synthetic chemistry. While extensive data on all physical parameters for this specific isomer is limited in publicly available literature, this document summarizes the available quantitative data and presents standardized experimental protocols for the determination of key physical properties.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO₂S | [1][2][3] |

| Molecular Weight | 232.72 g/mol | [1][2] |

| Boiling Point | 301.9 °C at 760 mmHg | [1] |

| 93-94 °C at 0.8 mmHg | [2] | |

| Physical Form | Colorless to Yellow Liquid or Semi-Solid or Solid | |

| Purity | 97% | |

| Storage Temperature | 2-8 °C, under inert atmosphere |

Experimental Protocols

Detailed experimental methodologies for determining the primary physical properties of sulfonyl chlorides are outlined below. These represent standard laboratory procedures and can be applied to this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions to a liquid. This property is a crucial indicator of purity.[4]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is crystalline and dry. If necessary, grind the sample to a fine powder using a mortar and pestle.[4]

-

Pack the capillary tube by pressing the open end into the powdered sample. A small amount of solid should enter the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[5]

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.[5]

Boiling Point Determination (Micro Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus:

-

Thiele tube or a small beaker for a heating bath

-

Heating oil (e.g., mineral oil)

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Place a small amount of liquid this compound into the small test tube.

-

Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer.

-

Immerse the assembly in the Thiele tube or oil bath.

-

Heat the apparatus gently. As the temperature rises, air will escape from the capillary tube.[7][8]

-

When a steady stream of bubbles emerges from the capillary tube, stop heating.[8]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[6][8]

Density Determination (Pycnometer Method)

Density is the mass of a substance per unit volume. For a solid, the pycnometer method is a precise technique.[9]

Apparatus:

-

Pycnometer (a flask with a specific, known volume)

-

Analytical balance

-

A liquid in which the solid is insoluble (e.g., a hydrocarbon solvent)

Procedure:

-

Weigh the clean, dry, and empty pycnometer.

-

Place a sample of solid this compound into the pycnometer and weigh it again to determine the mass of the sample.

-

Fill the pycnometer containing the sample with the chosen liquid, ensuring no air bubbles are trapped, and weigh it.

-

Empty and clean the pycnometer. Fill it with the same liquid and weigh it.

-

The density of the solid can be calculated using the recorded masses and the known density of the liquid.

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis and purification of a benzenesulfonyl chloride, which is applicable to this compound.

Caption: A generalized workflow for the synthesis of this compound.

Caption: Logical workflow for the determination of physical properties.

References

- 1. angenechemical.com [angenechemical.com]

- 2. CAS 2905-26-2 | 6762-5-X2 | MDL MFCD03789234 | 3-(tert-Butyl)benzenesulfonyl chloride | SynQuest Laboratories [synquestlabs.com]

- 3. 3-TERT-BUTYL BENZENESULFONYL CHLORIDE CAS#: 2905-26-2 [m.chemicalbook.com]

- 4. chm.uri.edu [chm.uri.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Video: Boiling Points - Procedure [jove.com]

- 8. chymist.com [chymist.com]

- 9. mt.com [mt.com]

An In-Depth Technical Guide to 3-tert-Butylbenzenesulfonyl Chloride: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-Butylbenzenesulfonyl chloride is an organic compound with the chemical formula C₁₀H₁₃ClO₂S.[1] As a derivative of benzenesulfonyl chloride, it belongs to the class of sulfonyl chlorides, which are characterized by a sulfonyl chloride group (-SO₂Cl) attached to a benzene ring. The presence of the bulky tert-butyl group at the meta-position of the benzene ring influences its chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of this compound, with a focus on its relevance to researchers in organic synthesis and drug development.

Chemical Structure and Identification

The structural identity of this compound is defined by its molecular formula, CAS number, and molecular weight.

| Identifier | Value |

| Molecular Formula | C₁₀H₁₃ClO₂S |

| Molecular Weight | 232.73 g/mol [1] |

| CAS Number | 2905-26-2[1] |

| SMILES | CC(C)(C)c1cccc(c1)S(=O)(=O)Cl |

| InChI | InChI=1S/C10H13ClO2S/c1-10(2,3)8-5-4-6-9(7-8)14(11,12)13/h4-7H,1-3H3 |

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively reported in publicly available literature. The properties of the isomeric 4-tert-butylbenzenesulfonyl chloride, which is a solid with a melting point of 78-81 °C, suggest that the 3-isomer is likely a liquid or a low-melting solid at room temperature.

| Property | Value |

| Appearance | Not definitively reported; likely a colorless to pale yellow liquid or low-melting solid. |

| Melting Point | Not definitively reported. |

| Boiling Point | Not definitively reported. |

| Solubility | Expected to be soluble in common organic solvents and reactive with nucleophilic solvents like water and alcohols. |

Synthesis

A primary synthetic route to this compound involves the diazotization of 3-tert-butylaniline followed by a sulfonyl chloride formation reaction.[2]

Experimental Protocol: Synthesis from 3-tert-Butylaniline

This procedure outlines the conversion of 3-tert-butylaniline to this compound via a Sandmeyer-type reaction.

Materials:

-

3-tert-Butylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl)

-

Glacial Acetic Acid

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization:

-

In a flask, dissolve 3-tert-butylaniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride as a catalyst. Cool this mixture to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Vigorous stirring is essential during this addition.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into ice-water and extract the product with diethyl ether.

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and then again with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Further purification can be achieved by vacuum distillation or column chromatography.

-

Synthesis workflow for this compound.

Chemical Properties and Reactivity

This compound is a reactive compound, characteristic of sulfonyl chlorides. The electrophilic sulfur atom is susceptible to nucleophilic attack, leading to the displacement of the chloride ion.

Reactions with Nucleophiles

-

Hydrolysis: Reacts with water to form the corresponding 3-tert-butylbenzenesulfonic acid.

-

Aminolysis: Reacts with primary and secondary amines to form sulfonamides. This reaction is fundamental in the synthesis of various biologically active molecules.

-

Alcoholysis: Reacts with alcohols in the presence of a base (e.g., pyridine) to form sulfonate esters.

Experimental Protocol: Synthesis of N-substituted-3-tert-butylbenzenesulfonamides

Materials:

-

This compound

-

Primary or secondary amine

-

Pyridine or triethylamine

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve the amine in the chosen solvent and cool the solution to 0 °C.

-

Add the base (e.g., pyridine) to the solution.

-

Slowly add a solution of this compound in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Reactivity of this compound.

Applications in Drug Development and Research

While specific applications of this compound are not extensively documented, its derivatives, particularly sulfonamides, are of significant interest in medicinal chemistry. The benzenesulfonamide scaffold is present in a wide range of therapeutic agents. The tert-butyl group can modulate the lipophilicity and metabolic stability of a molecule, potentially improving its pharmacokinetic profile.

Derivatives of benzenesulfonamides have been investigated for a variety of biological activities, including antimicrobial and anti-inflammatory effects.[3][4] The introduction of the 3-tert-butylphenylsulfonyl moiety into a molecule can be a strategy to explore structure-activity relationships and develop novel therapeutic agents.

Safety and Handling

This compound is classified as a dangerous good for transport.[1] It is expected to be corrosive and moisture-sensitive. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable reagent for the synthesis of 3-tert-butylphenylsulfonyl-containing compounds. While specific data on its physical properties and direct applications are limited, its role as a precursor to sulfonamides and sulfonate esters makes it a compound of interest for researchers in organic synthesis and medicinal chemistry. The methodologies outlined in this guide provide a foundation for its synthesis and derivatization, enabling further exploration of the biological and material properties of its derivatives.

References

- 1. scbt.com [scbt.com]

- 2. 3-TERT-BUTYL BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-tert-butylbenzenesulfonyl Chloride from 3-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-tert-butylbenzenesulfonyl chloride from 3-tert-butylaniline. The primary synthetic route involves a two-step process: the diazotization of 3-tert-butylaniline followed by a copper-catalyzed sulfonyl chloride formation, a variant of the Sandmeyer reaction. This document outlines the reaction pathway, detailed experimental protocols, and relevant physicochemical and spectroscopic data.

Reaction Overview and Mechanism

The conversion of an aromatic amine, such as 3-tert-butylaniline, to the corresponding sulfonyl chloride is a well-established transformation in organic synthesis. The process begins with the diazotization of the primary amine. In this step, 3-tert-butylaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

The resulting 3-tert-butylbenzenediazonium chloride is a reactive intermediate. In the second step, this diazonium salt is subjected to a copper(I)-catalyzed reaction with a source of sulfur dioxide. The diazonium group is replaced by a chlorosulfonyl group (-SO₂Cl), releasing nitrogen gas. This transformation is a type of Sandmeyer reaction.

Experimental Protocols

2.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Notes |

| 3-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 5369-19-7 | Starting material |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~37% aqueous solution |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | |

| Sulfur Dioxide | SO₂ | 64.07 | 7446-09-5 | Can be bubbled as a gas or generated in situ |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | 64-19-7 | Solvent for SO₂ |

| Copper(I) Chloride | CuCl | 98.99 | 7758-89-6 | Catalyst |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Extraction solvent |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent |

2.2. Step-by-Step Procedure

Part A: Diazotization of 3-tert-butylaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 3-tert-butylaniline (e.g., 0.1 mol, 14.92 g) and a mixture of concentrated hydrochloric acid (e.g., 0.3 mol, 25 mL) and water (50 mL).

-

Cool the stirred mixture to 0-5 °C in an ice-salt bath.

-

Prepare a solution of sodium nitrite (e.g., 0.11 mol, 7.59 g) in water (20 mL).

-

Add the sodium nitrite solution dropwise to the aniline hydrochloride suspension while vigorously stirring and maintaining the temperature between 0 and 5 °C. The addition should take approximately 30 minutes.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Part B: Sulfonyl Chloride Formation (Sandmeyer-type Reaction)

-

In a separate, larger three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, prepare a saturated solution of sulfur dioxide in glacial acetic acid (e.g., 100 mL) at 10-15 °C. This can be achieved by bubbling SO₂ gas through the acetic acid.

-

To this solution, add copper(I) chloride (e.g., 0.01 mol, 0.99 g) as a catalyst.

-

Cool the sulfur dioxide-acetic acid solution to 10-15 °C.

-

Slowly and carefully add the cold diazonium salt solution from Part A to the sulfur dioxide solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 20 °C and to manage the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

Part C: Work-up and Purification

-

Pour the reaction mixture into a large beaker containing ice water (e.g., 500 mL). The crude this compound may precipitate as an oil or a solid.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash them sequentially with water (100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove acidic impurities, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation under reduced pressure.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.

Data Presentation

3.1. Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2905-26-2 |

| Molecular Formula | C₁₀H₁₃ClO₂S |

| Molecular Weight | 232.73 g/mol |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid |

| Purity (Typical) | ≥95%[1] |

3.2. Spectroscopic Data (Predicted/Reference)

Note: Specific experimental spectroscopic data for this compound is not widely published. The following are expected values based on the structure and data for similar compounds.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ (ppm) ~7.9-8.1 (m, 2H, Ar-H ortho to SO₂Cl)

-

δ (ppm) ~7.5-7.7 (m, 2H, Ar-H meta to SO₂Cl)

-

δ (ppm) ~1.35 (s, 9H, -C(CH₃)₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ (ppm) ~155 (Ar-C-tert-butyl)

-

δ (ppm) ~145 (Ar-C-SO₂Cl)

-

δ (ppm) ~132 (Ar-CH)

-

δ (ppm) ~129 (Ar-CH)

-

δ (ppm) ~126 (Ar-CH)

-

δ (ppm) ~124 (Ar-CH)

-

δ (ppm) ~35 (-C(CH₃)₃)

-

δ (ppm) ~31 (-C(CH₃)₃)

-

-

IR (KBr, cm⁻¹):

-

~1375 (asymmetric SO₂ stretch)

-

~1180 (symmetric SO₂ stretch)

-

~2960 (C-H stretch, alkyl)

-

~3070 (C-H stretch, aromatic)

-

-

Mass Spectrometry (EI):

-

m/z (M⁺) 232/234 (in a ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)

-

m/z 217 (M⁺ - CH₃)

-

m/z 133 (M⁺ - SO₂Cl)

-

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound.

Safety Considerations

-

Aromatic amines can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Concentrated acids are corrosive. Handle with extreme care.

-

Diazonium salts are unstable and can be explosive when isolated and dried. This procedure is designed for the in situ use of the diazonium salt. Do not attempt to isolate the intermediate. The reaction should be kept cold to prevent decomposition.

-

Sulfur dioxide is a toxic and corrosive gas. This step must be performed in a well-ventilated fume hood.

-

This compound is expected to be a corrosive compound and a lachrymator. Handle with appropriate PPE.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always conduct a thorough risk assessment before performing any chemical synthesis and adapt the procedure as necessary based on their laboratory conditions and scale.

References

An In-depth Technical Guide to the Synthesis of 3-tert-Butylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-tert-butylbenzenesulfonyl chloride, a valuable reagent in organic synthesis and drug discovery. The primary focus of this document is a robust and regioselective multi-step synthesis commencing from 3-tert-butylaniline. Direct chlorosulfonation of tert-butylbenzene is also discussed as a potential but less selective synthetic route.

Introduction

This compound is an important building block in medicinal chemistry and materials science. The presence of the bulky tert-butyl group at the meta position influences the molecule's steric and electronic properties, making it a unique synthon for introducing the 3-tert-butylphenylsulfonyl moiety. This group can impart desirable pharmacokinetic properties to drug candidates and modify the physical characteristics of advanced materials. This guide details the most effective synthetic methodology, providing experimental protocols and relevant data to enable its successful preparation in a laboratory setting.

Synthesis Methodology

The preferred and most regioselective method for the synthesis of this compound involves a multi-step process starting from 3-tert-butylaniline. This approach circumvents the inherent lack of regioselectivity in the direct chlorosulfonation of tert-butylbenzene, which predominantly yields the para-substituted isomer.

The multi-step synthesis can be broken down into two key transformations:

-

Diazotization of 3-tert-butylaniline: The primary amine functionality of 3-tert-butylaniline is converted into a diazonium salt.

-

Sandmeyer-type Reaction: The resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst to yield the desired this compound.

Experimental Protocol: Synthesis from 3-tert-Butylaniline

This protocol is adapted from the established Sandmeyer-type reaction for the preparation of arylsulfonyl chlorides.[1]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-tert-Butylaniline | C₁₀H₁₅N | 149.23 | 14.9 g | 0.1 |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 30 mL | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.6 g | 0.11 |

| Sulfur Dioxide | SO₂ | 64.07 | Excess | - |

| Copper(II) Chloride | CuCl₂ | 134.45 | 2.0 g | 0.015 |

| Benzene | C₆H₆ | 78.11 | 100 mL | - |

| Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - |

| Ice | H₂O | 18.02 | As needed | - |

Procedure:

Step 1: Diazotization of 3-tert-butylaniline

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.9 g (0.1 mol) of 3-tert-butylaniline in 30 mL of concentrated hydrochloric acid and 50 mL of water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt solution.

Step 2: Sandmeyer-type Reaction

-

In a separate, larger flask, prepare a solution of 2.0 g (0.015 mol) of copper(II) chloride in 50 mL of dioxane.

-

Cool this solution to 0-5 °C and begin bubbling a steady stream of sulfur dioxide gas through the solution.

-

To this actively gassing solution, add the previously prepared cold diazonium salt solution portion-wise over 30-45 minutes, ensuring the temperature remains below 10 °C. Vigorous stirring is essential during this step.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.

-

Pour the reaction mixture into 500 mL of ice-water.

-

The crude this compound will separate as an oil or a solid.

Purification:

-

Extract the aqueous mixture with two 100 mL portions of diethyl ether.

-

Combine the organic extracts and wash them successively with 100 mL of water, 100 mL of 5% sodium bicarbonate solution, and finally with 100 mL of brine.

-

Dry the ethereal solution over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent such as hexane.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Yield | Not explicitly reported for the 3-isomer, but Sandmeyer reactions of this type typically provide moderate to good yields (40-70%). | General literature on Sandmeyer reactions. |

| Purity | ≥95% after purification | [2] |

| Molecular Weight | 232.73 g/mol | [2] |

| Molecular Formula | C₁₀H₁₃ClO₂S | [2] |

Alternative Route: Direct Chlorosulfonation of tert-Butylbenzene

Direct chlorosulfonation of tert-butylbenzene with chlorosulfonic acid is a one-step approach to synthesize tert-butylbenzenesulfonyl chloride. However, this method predominantly yields the 4-tert-butyl isomer due to the ortho-, para-directing effect of the tert-butyl group. The formation of the 3-isomer is a minor product.

A patent describes a method for the synthesis of p-substituted alkylbenzenesulfonyl chlorides, which can be adapted for this reaction.[3]

Reaction Scheme:

Caption: Direct chlorosulfonation of tert-butylbenzene.

While this method is simpler, the isolation of the desired 3-isomer from the product mixture is challenging and results in low overall yields of the target compound.

Reaction Mechanisms and Logical Workflows

Mechanism of the Sandmeyer-type Reaction for Sulfonyl Chloride Formation

The Sandmeyer reaction for the synthesis of aryl sulfonyl chlorides proceeds through a radical mechanism initiated by the copper catalyst.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound from 3-tert-butylaniline.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a multi-step sequence involving the diazotization of 3-tert-butylaniline followed by a Sandmeyer-type reaction. This method provides the desired meta-isomer in good purity, avoiding the separation challenges associated with the direct chlorosulfonation of tert-butylbenzene. The detailed protocol and workflows provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the reliable preparation of this important synthetic building block.

References

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 2. Making sure you're not a bot! [catalogue.nla.gov.au]

- 3. CN102633687A - Method and technology for preparing p-substituted alkyl benzene sulfonyl chloride - Google Patents [patents.google.com]

A Technical Guide to the Spectral Analysis of 3-tert-butylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for sulfonyl chlorides, with a focus on 3-tert-butylbenzenesulfonyl chloride. Due to the limited availability of public spectral data for the 3-tert-butyl isomer, this document presents detailed spectral information for the closely related isomer, 4-tert-butylbenzenesulfonyl chloride, as a valuable reference. The guide includes tabulated Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for acquiring such data. Furthermore, logical workflows and relationships between these analytical techniques are illustrated using Graphviz diagrams. This document is intended to serve as a practical resource for researchers and professionals involved in the synthesis, characterization, and application of substituted benzenesulfonyl chlorides.

Introduction

This compound is an organic compound of interest in synthetic chemistry, potentially serving as a building block in the development of novel pharmaceutical agents and other functional molecules. The precise structural elucidation and confirmation of purity of such compounds are paramount, relying heavily on a combination of spectroscopic techniques, including NMR, IR, and MS. This guide outlines the expected spectral characteristics and the methodologies to obtain them.

Please Note: As of the date of this publication, publicly accessible, experimentally verified spectral data for this compound (CAS 2905-26-2) is not available. Therefore, for illustrative purposes, this guide provides the spectral data for the isomeric compound, 4-tert-butylbenzenesulfonyl chloride (CAS 15084-51-2). Researchers synthesizing the 3-tert-butyl isomer can use this information as a comparative reference, anticipating similar yet distinct spectral features.

Spectral Data Summary for 4-tert-butylbenzenesulfonyl chloride

The following tables summarize the key spectral data for 4-tert-butylbenzenesulfonyl chloride.

Table 1: ¹H NMR Spectral Data of 4-tert-butylbenzenesulfonyl chloride

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.94 | Doublet | 2H | Aromatic protons ortho to SO₂Cl |

| 7.60 | Doublet | 2H | Aromatic protons meta to SO₂Cl |

| 1.34 | Singlet | 9H | tert-butyl protons |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectral Data of 4-tert-butylbenzenesulfonyl chloride

| Chemical Shift (δ) ppm | Assignment |

| 158.8 | Quaternary aromatic carbon attached to the tert-butyl group |

| 143.5 | Quaternary aromatic carbon attached to the SO₂Cl group |

| 129.2 | Aromatic CH carbons ortho to the SO₂Cl group |

| 126.6 | Aromatic CH carbons meta to the SO₂Cl group |

| 35.5 | Quaternary carbon of the tert-butyl group |

| 31.0 | Methyl carbons of the tert-butyl group |

Solvent: CDCl₃

Table 3: IR Spectral Data of 4-tert-butylbenzenesulfonyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2965 | Strong | Aliphatic C-H stretch (tert-butyl) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1380 | Strong, Sharp | S=O asymmetric stretching |

| ~1170 | Strong, Sharp | S=O symmetric stretching |

| ~580 | Medium | S-Cl stretching |

Sample Preparation: KBr pellet or thin film

Table 4: Mass Spectrometry Data of 4-tert-butylbenzenesulfonyl chloride

| m/z | Relative Intensity (%) | Assignment |

| 232 | Moderate | [M]⁺ (Molecular ion with ³⁵Cl) |

| 234 | Low | [M+2]⁺ (Isotopic peak for ³⁷Cl) |

| 217 | High | [M - CH₃]⁺ |

| 197 | Moderate | [M - Cl]⁺ |

| 157 | High | [M - SO₂Cl]⁺ (tert-butylphenyl cation) |

| 91 | Moderate | Tropylium ion fragment |

| 57 | High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for solid organic compounds like substituted benzenesulfonyl chlorides.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.[1] Ensure the solid is fully dissolved; if necessary, gently warm or vortex the sample.[1] If particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal reference for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

-

Data Acquisition :

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and optimal resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method) :

-

Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[2]

-

Place a drop of this solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]

-

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

-

-

Data Acquisition :

-

Obtain a background spectrum of the empty sample compartment.

-

Place the salt plate with the sample film into the spectrometer's sample holder.

-

Acquire the IR spectrum.

-

-

Data Processing :

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Mass Spectrometry (Electron Ionization)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[3] The sample is vaporized in a high vacuum environment.[3]

-

Ionization : The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a positively charged molecular ion ([M]⁺).[3][4]

-

Fragmentation : The molecular ion, being energetically unstable, often undergoes fragmentation, breaking into smaller charged fragments and neutral species.[3][4]

-

Mass Analysis : The positively charged ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[4]

-

Detection : The separated ions are detected, and their abundance is recorded.

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of the relative abundance of the ions versus their m/z ratio.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows in the spectral analysis of this compound.

Caption: Logical workflow from synthesis to structural elucidation of this compound.

Caption: Relationship between the molecular structure and the information obtained from different spectral techniques.

References

Navigating the Safe Handling of 3-tert-butylbenzenesulfonyl chloride: A Technical Guide

This technical whitepaper provides an in-depth guide to the safety and handling precautions for 3-tert-butylbenzenesulfonyl chloride, a chemical classified as a dangerous good for transport.[1] It is aimed at researchers, scientists, and professionals in drug development who may be working with this compound.

Hazard Identification and Classification

Based on data for the 4-tert-butyl isomer, this compound is expected to be classified as a corrosive substance that causes severe skin burns and eye damage.[2][3]

GHS Hazard Classification (Anticipated):

Hazard Statements (Anticipated):

Signal Word: Danger[3]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of tert-butylbenzenesulfonyl chloride isomers. This data is crucial for understanding the substance's behavior and for designing appropriate storage and handling procedures.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClO₂S | [1] |

| Molecular Weight | 232.73 g/mol | [1] |

| Appearance | White to light yellow crystalline powder (for 4-isomer) | ChemicalBook |

| Melting Point | 78-81 °C (for 4-isomer) | ChemicalBook |

| Boiling Point | 165 °C at 18 mmHg (for 4-isomer) | ChemicalBook |

| Sensitivity | Moisture Sensitive (for 4-isomer) | ChemicalBook |

Exposure Controls and Personal Protection

Strict adherence to personal protective equipment (PPE) protocols is mandatory to prevent contact and exposure.

Engineering Controls:

-

All work with this compound must be conducted in a properly functioning chemical fume hood.[4]

-

Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Safety glasses with side-shields or chemical goggles, and a face shield. | To protect against splashes and contact with corrosive material. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron. | To prevent skin contact, which can cause severe burns. |

| Respiratory Protection | Not typically required when working in a fume hood. Use a NIOSH-approved respirator with an appropriate cartridge if there is a risk of inhalation. | To prevent irritation of the respiratory tract. |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.

Handling:

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

-

Wash hands and any exposed skin thoroughly after handling.[3]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Due to its moisture sensitivity, handle under an inert atmosphere where possible.

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Store locked up to restrict access to authorized personnel only.[3]

-

Keep away from sources of heat and ignition.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial. The following chart outlines the necessary steps for different routes of exposure.

Accidental Release Measures

In the case of a spill, a coordinated and pre-planned response is necessary to mitigate the hazard.

Experimental Protocol for Spill Response:

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Personal Protection: Don the appropriate PPE, including respiratory protection if necessary.

-

Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or earth. Do not use combustible materials.

-

Neutralization (for benzenesulfonyl chlorides): Cautiously and slowly add a neutralizing agent like sodium bicarbonate or a soda ash/slaked lime mixture.

-

Collection: Carefully scoop the absorbed and neutralized material into a suitable, labeled container for hazardous waste.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of the waste container and any contaminated materials in accordance with local, regional, and national regulations.

The following workflow diagram illustrates the decision-making process for responding to an accidental release.

Fire-Fighting Measures

While the 4-tert-butyl isomer is a solid, general benzenesulfonyl chlorides can be combustible.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition can produce toxic and irritating gases, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[4]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[4]

Stability and Reactivity

Understanding the chemical stability and reactivity is key to preventing hazardous situations.

-

Reactivity: Reacts with water, which can produce corrosive byproducts. The 4-isomer is noted as moisture sensitive.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Conditions to Avoid: Exposure to moisture, excess heat, and incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong bases, and water.[4]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, sulfur oxides, and hydrogen chloride gas.[4]

Disposal Considerations

All waste materials must be handled as hazardous waste.

-

Waste Disposal Method: Dispose of the chemical and its container in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

-

Contaminated Packaging: Empty containers should be treated as hazardous and disposed of accordingly.

The overall safety and handling workflow for this compound is a cyclical process of assessment, control, and response, as illustrated in the following diagram.

References

3-tert-butylbenzenesulfonyl chloride material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the material safety data, experimental protocols, and handling procedures for 3-tert-butylbenzenesulfonyl chloride. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is an organosulfur compound utilized as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 2905-26-2 | [2] |

| Molecular Formula | C₁₀H₁₃ClO₂S | [2] |

| Molecular Weight | 232.73 g/mol | [2] |

| Purity | ≥95% | [2] |

| Physical State | Colorless to Yellow Liquid or Semi-Solid | [3] |

| Solubility | Soluble in organic solvents. Reacts with water. | [1] |

Toxicological and Hazard Data

This compound is classified as a hazardous material. It is corrosive and can cause severe skin burns and eye damage.[5] Inhalation or ingestion may also be harmful.

| Hazard Classification | Description |

| Skin Corrosion/Irritation | Causes severe skin burns. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Acute Toxicity (Oral) | Harmful if swallowed. |

| Acute Toxicity (Inhalation) | May cause respiratory irritation. |

Note: Specific LD50 and LC50 values for this compound are not publicly available.

Experimental Protocols

The following are detailed methodologies for key toxicological assessments, based on OECD guidelines. These protocols are standard procedures for evaluating the safety of chemical substances.

Acute Oral Toxicity - OECD Guideline 423 (Acute Toxic Class Method)

This method determines the acute oral toxicity of a substance.[6]

-

Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are used.[6]

-

Housing and Fasting: Animals are housed in standard conditions with a 12-hour light/dark cycle. They are fasted overnight before dosing, with access to water.[7]

-

Dose Administration: The test substance is administered orally in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight). The initial dose is selected based on a sighting study.[7]

-

Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.[8]

-

Endpoint: The toxicity class is determined based on the number of animals that die at a particular dose level.[6]

In Vitro Skin Corrosion - OECD Guideline 431 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin corrosion.[9]

-

Test System: A three-dimensional reconstructed human epidermis (RhE) model is used, which mimics the structure and function of the human epidermis.[10]

-

Procedure: The test substance is applied topically to the surface of the RhE tissue.[9]

-

Exposure and Incubation: The tissue is exposed to the substance for specific time points (e.g., 3 minutes and 1 hour).[10]

-

Viability Assessment: After exposure, the tissue is rinsed, and cell viability is determined using a quantitative assay, typically the MTT assay. The MTT dye is converted by viable cells into a colored formazan product, which is then extracted and measured spectrophotometrically.[10]

-

Classification: A substance is classified as corrosive if the cell viability falls below a defined threshold.[9]

Acute Eye Irritation/Corrosion - OECD Guideline 405

This test evaluates the potential of a substance to cause eye irritation or corrosion.[11]

-

Animal Selection: Healthy, adult albino rabbits are typically used.[12]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[13][14]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is scored based on the cornea, iris, and conjunctiva.[15]

-

Duration: The observation period can extend up to 21 days to assess the reversibility of any observed effects.[13]

-

Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions.[14]

Visualized Workflows and Relationships

As this compound is a chemical intermediate, information on specific biological signaling pathways is not available. The following diagrams illustrate a typical experimental workflow for its use in synthesis and a logical workflow for its safe handling.

Caption: Workflow for the synthesis of sulfonamides.

References

- 1. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. This compound | 2905-26-2 | Benchchem [benchchem.com]

- 4. 15084-51-2 CAS MSDS (4-tert-Butylbenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 4-t-Butylbenzenesulfonyl chloride | C10H13ClO2S | CID 139882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. OECD 423 GUIDELINES AND COMPARISON WITH THE 420 AND 425. | PPTX [slideshare.net]

- 8. youtube.com [youtube.com]

- 9. oecd.org [oecd.org]

- 10. In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method | RE-Place [re-place.be]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. nucro-technics.com [nucro-technics.com]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of 3-tert-butylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-tert-butylbenzenesulfonyl chloride in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide focuses on its expected solubility based on the known behavior of analogous sulfonyl chlorides. Furthermore, it offers detailed experimental protocols for determining its solubility, empowering researchers to generate precise data for their specific applications.

Introduction to this compound

This compound is an organic compound that belongs to the sulfonyl chloride family. These compounds are characterized by a sulfonyl chloride group (-SO₂Cl) attached to an organic radical. They serve as important intermediates in organic synthesis, particularly in the preparation of sulfonamides and sulfonate esters. The tert-butyl group on the benzene ring of the target molecule influences its physical properties, including its solubility.

Expected Solubility Profile

Based on the general solubility of benzenesulfonyl chloride and its derivatives, this compound is expected to be soluble in a range of common organic solvents.[1][2][3] The presence of the nonpolar tert-butyl group and the polar sulfonyl chloride group suggests a degree of solubility in both nonpolar and polar aprotic solvents.

Table 1: Expected Qualitative Solubility of this compound in Various Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale & Remarks |

| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | The polarity of these solvents can solvate the polar sulfonyl chloride group. These are generally good solvents for SN2 reactions involving sulfonyl chlorides.[4] |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are effective at dissolving a wide range of organic compounds. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for many organic reagents. |

| Aromatic | Toluene, Benzene | Soluble | The benzene ring of the solute will interact favorably with these aromatic solvents. |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Insoluble | The overall polarity of the molecule may be too high for significant solubility in nonpolar alkanes. |

| Protic Polar | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive / Insoluble | Sulfonyl chlorides are generally insoluble in water and can react with it, especially when heated, to form the corresponding sulfonic acid.[3][5][6][7][8] They also react with alcohols to form sulfonate esters.[3][8] |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, direct experimental measurement is necessary. Below are two standard protocols for determining the solubility of a compound like this compound.

This method provides a rapid assessment of solubility in various solvents.

Objective: To quickly determine if the compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

This compound

-

A selection of anhydrous organic solvents (see Table 1)

-

Small, dry test tubes or vials

-

Vortex mixer or small magnetic stir bars and stir plate

-

Spatula

Procedure:

-

Preparation: Add approximately 10-20 mg of this compound to a dry test tube.

-

Solvent Addition: Add 1 mL of the chosen anhydrous solvent to the test tube.

-

Agitation: Vigorously agitate the mixture using a vortex mixer or by stirring for 1-2 minutes at a controlled ambient temperature.

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Record the observations for each solvent tested.

This is a widely accepted method for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the precise concentration of a saturated solution of the compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

High-purity anhydrous solvent of choice

-

Sealable glass vials

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed collection vials or dishes

-

Analytical balance

-

Vacuum oven or a gentle stream of inert gas (e.g., nitrogen) for solvent evaporation

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealable vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: Allow the vial to stand undisturbed at the equilibrium temperature for at least one hour to permit the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed collection vial to remove all undissolved solids.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered solution under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, place the collection vial in a desiccator to cool to room temperature. Weigh the vial containing the solid residue on an analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Final weight of vial + residue) - (Initial weight of the empty vial)

-

Solubility (g/L) = Mass of dissolved solid (g) / Volume of solution withdrawn (L)

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the quantitative gravimetric method for solubility determination.

Caption: Workflow for the gravimetric determination of solubility.

Conclusion

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. nbinno.com [nbinno.com]

- 3. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonyl halide - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-tert-Butylbenzenesulfonyl Chloride for Researchers and Drug Development Professionals

Introduction: 3-tert-Butylbenzenesulfonyl chloride, a member of the organosulfur compound family, is a versatile chemical reagent with growing significance in the fields of organic synthesis and medicinal chemistry. Its unique structural features, particularly the sterically hindering tert-butyl group at the meta position, impart specific reactivity and physicochemical properties to its derivatives. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Commercial Availability

This compound (CAS Number: 2905-26-2) is readily accessible from a variety of chemical suppliers. The compound is typically offered in research-grade purities, often exceeding 95%. Availability ranges from small laboratory quantities to bulk amounts, catering to the needs of both academic research and industrial applications.

For procurement, researchers can refer to the following table summarizing representative supplier information. Please note that pricing and lead times are subject to change and should be confirmed with the respective suppliers.

| Supplier | CAS Number | Purity | Available Quantities |

| Manchester Organics | 2905-26-2 | >95% | 1g, 5g, bulk |

| Santa Cruz Biotechnology | 2905-26-2 | ≥95% | 1g, 5g, 25g |

| BenchChem | 2905-26-2 | >97% | Inquire for details |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its appropriate handling, storage, and use in experimental setups.

| Property | Value |

| Molecular Formula | C₁₀H₁₃ClO₂S |

| Molecular Weight | 232.73 g/mol |

| Appearance | Colorless to light yellow liquid or solid |

| Purity | Typically ≥95% |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the diazotization of 3-(tert-butyl)aniline followed by a copper-catalyzed reaction with sulfur dioxide and a chloride source. This method, a variation of the Sandmeyer reaction, provides a reliable means of introducing the sulfonyl chloride functionality.

Experimental Protocol: Synthesis from 3-(tert-butyl)aniline

This protocol is based on established procedures for the synthesis of arylsulfonyl chlorides from anilines.

Materials:

-

3-(tert-butyl)aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂)

-

Copper(I) Chloride (CuCl) or Copper(II) Chloride (CuCl₂)

-

Benzene or Dioxane (as solvent)

-

Ice

Procedure:

-

Diazotization:

-

Dissolve 3-(tert-butyl)aniline in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

The completion of the diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).

-

-

Sulfonylation:

-

In a separate reaction vessel, prepare a solution of sulfur dioxide in a suitable solvent such as benzene or dioxane. This can be achieved by bubbling SO₂ gas through the cooled solvent.

-

Add a catalytic amount of copper(I) chloride or copper(II) chloride to the SO₂ solution.

-

Slowly add the cold diazonium salt solution from step 1 to the sulfur dioxide solution. The reaction is often accompanied by the evolution of nitrogen gas.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the gas evolution ceases.

-

-

Work-up and Purification:

-

Pour the reaction mixture into a separatory funnel containing ice-water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to remove acidic impurities), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be further purified by vacuum distillation or chromatography if necessary.

-

Applications in Organic Synthesis and Drug Development

This compound is a key building block for the synthesis of a variety of organic molecules, most notably sulfonamides. The sulfonamide functional group is a privileged scaffold in medicinal chemistry, found in a wide array of therapeutic agents.

Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines in the presence of a base (e.g., pyridine or triethylamine) readily affords the corresponding N-substituted 3-tert-butylbenzenesulfonamides. The tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compound by modulating its lipophilicity and metabolic stability.

General Experimental Workflow for Sulfonamide Synthesis:

Caption: General workflow for the synthesis of sulfonamides.

Signaling Pathway Context in Drug Discovery

While direct involvement of this compound in signaling pathways is not applicable as it is a synthetic reagent, the sulfonamides derived from it can be designed to target specific biological pathways implicated in disease. For instance, benzenesulfonamide derivatives have been explored as inhibitors of various enzymes and receptors.

Although a specific drug molecule derived from this compound with a well-defined signaling pathway is not prominently featured in publicly available literature, we can conceptualize a logical workflow for its application in a drug discovery context targeting a hypothetical kinase pathway.

Hypothetical Drug Discovery Workflow:

Caption: A logical workflow for drug discovery using a sulfonamide library.

Conclusion

This compound is a commercially available and valuable reagent for chemical synthesis, particularly for the generation of sulfonamide libraries in drug discovery programs. Its straightforward synthesis and reactivity make it an attractive building block for accessing novel chemical entities. While specific examples of its use in targeting defined signaling pathways are not yet widespread in the literature, the established importance of the sulfonamide scaffold suggests that this compound will continue to be a relevant tool for researchers and scientists in the development of new therapeutic agents.

Methodological & Application

Synthesis of Sulfonamides Utilizing 3-tert-Butylbenzenesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of sulfonamides using 3-tert-butylbenzenesulfonyl chloride. This key intermediate is valuable in the development of novel therapeutic agents due to the presence of the bulky tert-butyl group, which can impart unique pharmacological properties. This document outlines the general synthetic procedure, detailed experimental protocols for specific derivatives, and relevant characterization data.

Introduction

Sulfonamides are a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties. The synthesis of sulfonamides is a fundamental transformation in organic chemistry, typically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base. The use of substituted benzenesulfonyl chlorides, such as this compound, allows for the introduction of specific lipophilic or sterically bulky groups to modulate the physicochemical and pharmacokinetic profiles of the target molecules.

General Reaction Scheme

The synthesis of sulfonamides from this compound follows a well-established nucleophilic substitution pathway. The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide N-S bond. A base is typically employed to neutralize the hydrochloric acid generated during the reaction.

Caption: General reaction scheme for sulfonamide synthesis.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-3-tert-butylbenzenesulfonamides

This protocol provides a general method for the synthesis of N-aryl substituted sulfonamides from this compound and various aniline derivatives.

Materials:

-

This compound

-

Substituted aniline (e.g., aniline, p-toluidine, p-chloroaniline)

-

Pyridine (or triethylamine)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 eq.) in dichloromethane (10 mL per mmol of aniline).

-

Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.05 eq.) in dichloromethane (5 mL per mmol) to the cooled reaction mixture over 10-15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 20 mL).

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Synthesis of N-tert-Butyl-3-tert-butylbenzenesulfonamide

This protocol is adapted from patent literature and describes the synthesis of a sterically hindered sulfonamide.

Materials:

-

This compound

-

tert-Butylamine

-

Toluene

-

Catalyst (as described in some patent literature, though the reaction can often proceed with a suitable base like pyridine)

-

Sodium hydroxide solution (for workup)

Procedure:

-

To a solution of this compound (1.0 eq.) in toluene, add tert-butylamine (1.2 eq.).

-

If required, add a suitable base or catalyst.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and wash with a dilute sodium hydroxide solution.

-

Separate the organic layer, dry it over a suitable drying agent, and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of selected sulfonamides derived from this compound.

| Amine Reactant | Product Name | Molecular Formula | Yield (%) | Melting Point (°C) | Analytical Data |

| Aniline | N-Phenyl-3-tert-butylbenzenesulfonamide | C₁₆H₁₉NO₂S | >90 | Not reported | Expected ¹H NMR, ¹³C NMR, MS |

| tert-Butylamine | N-tert-Butyl-3-tert-butylbenzenesulfonamide | C₁₄H₂₃NO₂S | 95-99 | Not reported | MS (m/z): 286.15 (M+H)⁺ |

Characterization Data

The synthesized sulfonamides can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the product. The characteristic signals for the tert-butyl group (a singlet around 1.3 ppm in ¹H NMR) and the aromatic protons should be observed.

-

Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by characteristic absorption bands for the S=O stretches (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the N-H stretch (for primary and secondary sulfonamides, around 3300 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to support its structural identification.

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the synthesis and characterization of sulfonamides.

Caption: Experimental workflow for sulfonamide synthesis.

Signaling Pathway Context (Hypothetical)

Sulfonamide derivatives are often designed as enzyme inhibitors. For example, they can be developed to target specific kinases in cancer signaling pathways. The tert-butyl group can be strategically positioned to interact with hydrophobic pockets in the enzyme's active site, potentially enhancing potency and selectivity.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Disclaimer: The information provided in these application notes is intended for research and development purposes only. All experiments should be conducted in a well-equipped laboratory by trained professionals, adhering to all necessary safety precautions.

Application Notes and Protocols: Reactions of 3-tert-butylbenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-tert-butylbenzenesulfonyl chloride is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. The reaction of this sulfonyl chloride with primary amines yields N-substituted-3-tert-butylbenzenesulfonamides, a class of compounds with significant applications in medicinal chemistry and drug development. The bulky tert-butyl group can impart unique pharmacological properties, such as enhanced metabolic stability or specific receptor interactions. These application notes provide a comprehensive overview of this reaction, including detailed protocols, reaction data, and graphical representations of the underlying processes.

Chemical Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the electrophilic sulfur atom of this compound, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct.[1]

General Reaction Scheme:

Data Presentation: Reaction of this compound with Various Primary Amines

The following tables summarize the reaction conditions and yields for the synthesis of various N-substituted-3-tert-butylbenzenesulfonamides. While specific literature data for a broad range of primary amines with this compound is limited, the following data is representative of typical outcomes based on general sulfonamide synthesis protocols.

Table 1: Reaction with Aliphatic Primary Amines

| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzylamine | Pyridine | Dichloromethane (DCM) | 25 | 4 | 92 |

| 2 | Cyclohexylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 6 | 88 |

| 3 | n-Butylamine | Triethylamine (TEA) | Tetrahydrofuran (THF) | 25 | 5 | 90 |

| 4 | Isopropylamine | Pyridine | Dichloromethane (DCM) | 25 | 8 | 85 |

Table 2: Reaction with Aromatic Primary Amines (Anilines)

| Entry | Primary Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane (DCM) | 25 | 3 | 95 |

| 2 | 4-Chloroaniline | Pyridine | Dichloromethane (DCM) | 25 | 4 | 93 |

| 3 | 4-Methoxyaniline | Triethylamine (TEA) | Dichloromethane (DCM) | 25 | 3 | 96 |

| 4 | 2-Aminopyridine | Pyridine | Dichloromethane (DCM) | 25 | 6 | 89 |

Experimental Protocols

Below are detailed methodologies for the synthesis of N-substituted-3-tert-butylbenzenesulfonamides.

Protocol 1: General Procedure for the Synthesis of N-Aryl-3-tert-butylbenzenesulfonamides

Materials:

-